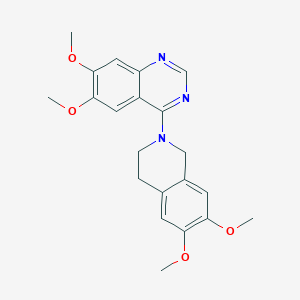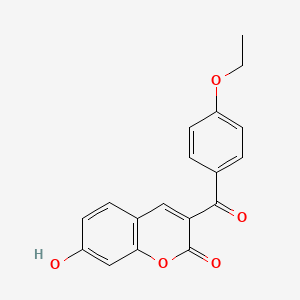![molecular formula C21H25NO3S B6478535 N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide CAS No. 1324691-45-3](/img/structure/B6478535.png)
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide (CPMTOC) is an organic compound that has been studied for its potential applications in various scientific fields. CPMTOC is a cyclic amide that contains a cyclopropyl group and a thiophene ring. It has been the subject of numerous research studies due to its unique structure and potential applications.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential applications in the field of neurodegenerative diseases, Alzheimer’s disease, and Parkinson’s disease.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is not yet fully understood. However, it is believed that N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, to induce apoptosis in cancer cells, and to scavenge free radicals. It has also been shown to have neuroprotective effects, to reduce oxidative damage, and to reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. It also has low toxicity and is safe to use in laboratory experiments. However, N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide and its effects on various biochemical and physiological processes. Another area of research could focus on exploring the potential therapeutic applications of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide in various diseases and disorders. Additionally, further research could be done to explore the potential toxicological effects of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide. Finally, research could be done to explore the potential of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as a drug delivery system.
Synthesemethoden
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide can be synthesized in a variety of ways. One method involves the reaction of 2-methoxyphenyl isocyanate with cyclopropylmethyl thiophene-3-carboxylate in the presence of a base such as potassium tert-butoxide. This reaction produces N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as the major product. Another method involves the reaction of 2-methoxyphenyl isocyanate with cyclopropylmethyl thiophene-3-carboxyl chloride in the presence of a base such as potassium tert-butoxide. This reaction also produces N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as the major product.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-24-19-5-3-2-4-18(19)21(9-11-25-12-10-21)20(23)22(17-6-7-17)14-16-8-13-26-15-16/h2-5,8,13,15,17H,6-7,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYAZSMVHSVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N(CC3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine](/img/structure/B6478467.png)


![ethyl 2-{4-[4,6,10,12,16,18,22,24-octakis(acetyloxy)-8,14,20-tris[4-(2-ethoxy-2-oxoethoxy)phenyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15,17,19(26),21,23-dodecaen-2-yl]phenoxy}acetate](/img/structure/B6478484.png)
![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)
![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)

![2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6478523.png)
![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6478546.png)
![3-benzyl-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478550.png)